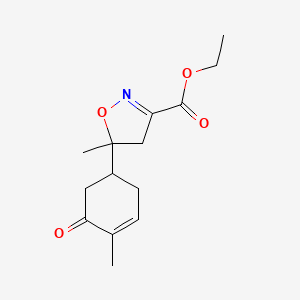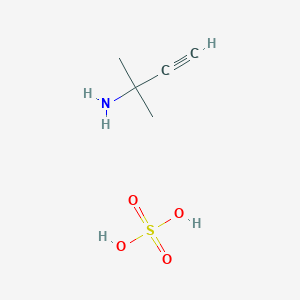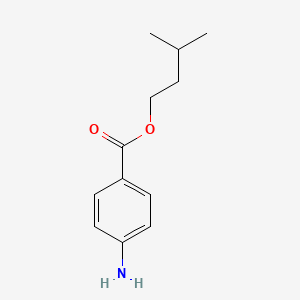![molecular formula C24H23N3S B12220987 6-Benzyl-2,5-dimethyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12220987.png)
6-Benzyl-2,5-dimethyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-2,5-dimethyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2,5-dimethyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrazole and a suitable pyrimidine derivative, the reaction can be catalyzed by acids or bases to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2,5-dimethyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Benzyl-2,5-dimethyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-Benzyl-2,5-dimethyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the prop-2-en-1-ylsulfanyl group.
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks both the benzyl and prop-2-en-1-ylsulfanyl groups.
Uniqueness
6-Benzyl-2,5-dimethyl-3-phenyl-7-(prop-2-en-1-ylsulfanyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the prop-2-en-1-ylsulfanyl group, which may impart specific chemical and biological properties not found in similar compounds. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C24H23N3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
6-benzyl-2,5-dimethyl-3-phenyl-7-prop-2-enylsulfanylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H23N3S/c1-4-15-28-24-21(16-19-11-7-5-8-12-19)17(2)25-23-22(18(3)26-27(23)24)20-13-9-6-10-14-20/h4-14H,1,15-16H2,2-3H3 |
InChI Key |
DONBYCIXZOXZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC=C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B12220906.png)

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12220911.png)

![2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12220927.png)
![4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12220930.png)
![(4-fluorobenzyl){[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B12220951.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]oxane-4-carboxamide](/img/structure/B12220953.png)
![[5-(3-Benzyloxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B12220956.png)
![2-phenyl-1-(2-phenyl-6,7-dihydro[1,3]thiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B12220957.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B12220966.png)
![3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B12220969.png)

